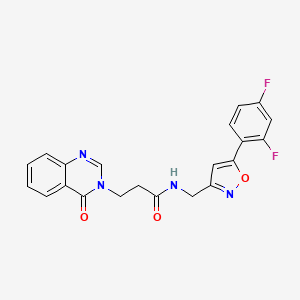
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H16F2N4O3 and its molecular weight is 410.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features:
- Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.
- Difluorophenyl Group : Enhances lipophilicity and biological interactions.
- Quinazolinone Moiety : Known for various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluorophenyl and isoxazole groups facilitate binding to these targets, potentially leading to:
- Enzyme Inhibition : Modulating the activity of enzymes involved in disease processes.
- Receptor Modulation : Influencing signaling pathways that are critical in various physiological responses.
Antimicrobial Properties
Research indicates that compounds containing isoxazole rings often exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of both gram-positive and gram-negative bacteria:
| Compound | Activity Against |
|---|---|
| This compound | Active against Staphylococcus aureus and Escherichia coli |
| Other Isoxazole Derivatives | Showed antifungal activity against Candida albicans |
Anticancer Activity
The quinazolinone component is associated with anticancer properties. Studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized isoxazole derivatives, including this compound, against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Studies : Another investigation focused on the anticancer potential of quinazolinone derivatives. The study found that compounds with similar structural features exhibited potent inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar properties .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c22-13-5-6-15(17(23)9-13)19-10-14(26-30-19)11-24-20(28)7-8-27-12-25-18-4-2-1-3-16(18)21(27)29/h1-6,9-10,12H,7-8,11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFPJAJBZFJEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














